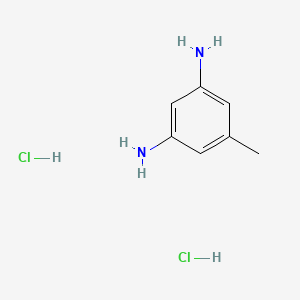

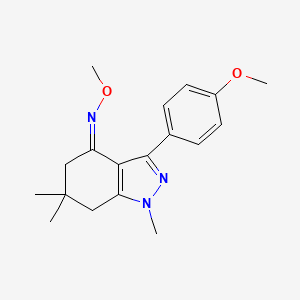

![molecular formula C5H9N5 B2890749 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1554483-44-1](/img/structure/B2890749.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a small organic molecule that has been identified as a potent ligand for numerous receptors . It is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The molecule is synthesized from commercially available non-expensive reagents .

Synthesis Analysis

The synthesis of this compound involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .Chemical Reactions Analysis

The synthesis of this compound involves a sequence of chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 156–159°C . The 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at 3.56 (2H, t, J = 5.7, 6-CH2); 3.91 (3H, s, OCH3); 4.50 (2H, t, J = 5.8, 5-CH2); 4.58 (2H, s, 8-CH2); 10.42 (2H, br. s, NH2+) .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Building Blocks

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine and its derivatives are fundamental in the synthesis of complex heterocyclic compounds. A practical methodology for synthesizing enantiopure tetrahydrotriazolopyrazin-6-ones from primary amines and α-amino acid derivatives employs a constrained intramolecular "click" reaction, highlighting its utility in regioselective syntheses without needing chromatographic purification (Sudhir, Baig, & Chandrasekaran, 2008). Furthermore, the structure serves as a backbone for generating novel anti-diabetes drug leads, specifically compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, underscoring its potential in medicinal chemistry (Mishchuk et al., 2016).

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal properties of triazolopyrazine derivatives reveals their potential in treating infections. For instance, pyrazoline and pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacteria and fungi, showing promising results (Hassan, 2013). This suggests the chemical's role in developing new antimicrobial agents.

Anticonvulsant Properties

The exploration of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity unveils significant potential in addressing seizures. Certain derivatives have demonstrated potent efficacy in maximal electroshock-induced seizures in rats, indicating the value of these compounds in neuropharmacology (Kelley et al., 1995).

Anticancer Potential

The synthesis of 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents marks a notable contribution to oncological research. Some compounds exhibit significant GI50 values against different human tumor cell lines, underscoring the importance of triazolopyrazine derivatives in developing new cancer therapies (Moreno et al., 2018).

Safety and Hazards

There is a concern about the contamination of Sitagliptin drug products with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), which is a genotoxic derivative of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .

Zukünftige Richtungen

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involve further synthetic applications of the molecule for medicinally oriented synthesis . The molecule is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The potential of creating compound collections containing “privileged scaffolds” like this compound may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

Wirkmechanismus

Target of Action

Compounds in the same class have been identified as modulators of σ-receptors , inhibitors of β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . They also possess antiviral activity .

Mode of Action

It’s known that similar compounds interact with their targets to modulate their activity . For instance, as a BACE-1 inhibitor, it would prevent the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta plaques, a hallmark of Alzheimer’s disease .

Biochemical Pathways

For instance, as a BACE-1 inhibitor, it would affect the amyloidogenic pathway in neurons . As a modulator of σ-receptors, it could influence various cellular functions, including calcium signaling and cell proliferation .

Result of Action

Related compounds have been shown to have various effects, such as reducing amyloid-beta plaque formation in the case of bace-1 inhibitors , or modulating cellular functions in the case of σ-receptor modulators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AT33282. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and presence of other molecules, can influence the compound’s efficacy and action.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWDAFXSOPGHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)N)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554483-44-1 |

Source

|

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)